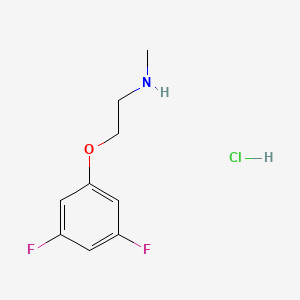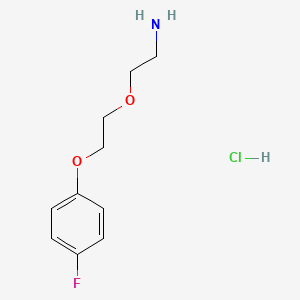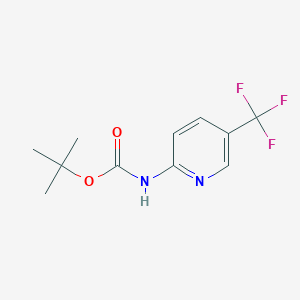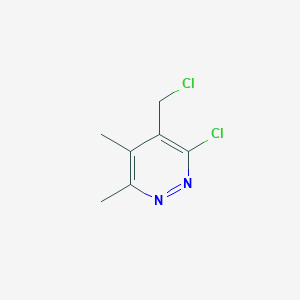
3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine
説明
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and any challenges or unique aspects of the synthesis process .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including the reagents, conditions, and mechanisms involved. The compound’s reactivity and stability under various conditions might also be discussed .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity/basicity, reactivity with common reagents, and any characteristic reactions .科学的研究の応用
Synthetic Applications and Biological Activities
Heterocyclic Compound Synthesis : A notable application is the synthesis of new heterocyclic compounds with expected biological activity. For instance, derivatives of pyridazine have been synthesized and evaluated for their antimicrobial and antifungal activities (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003). These compounds are synthesized through reactions involving chloropyridazine derivatives, showcasing their utility in generating biologically active molecules.
Inhibition Studies : Pyrazolylpyridazine amines, synthesized from reactions involving chloropyridazine compounds, have shown to exhibit moderate in vitro yeast α-glucosidase inhibition. This indicates their potential as therapeutic agents, with certain derivatives displaying potent inhibitory activities (Chaudhry, Ather, Akhtar, Shaukat, Ashraf, al-Rashida, Munawar, & Khan, 2017).
Antimicrobial Agents : The synthesis of novel pyridazine, thienopyridazine, and pyrimidothienopyridazine derivatives bearing sulfonamido moieties has been explored for their potential as antimicrobial agents. This research underscores the versatility of chloropyridazine derivatives in creating compounds with possible antimicrobial properties (Al-Kamali & Al-Hazmi, 2014).
Pharmacological Studies : Certain pyridazine derivatives have been studied for their anti-inflammatory activities. These studies involved synthesizing and evaluating the anti-inflammatory potential of novel compounds, highlighting the therapeutic applications of chloropyridazine derivatives (El-Dean, Abdel-Mohsen, Elossaily, & Hussein, 2016).
Corrosion Inhibition : Research into 6-substituted 3-chloropyridazine derivatives has revealed their capabilities as corrosion inhibitors for mild steel in acidic environments. This application demonstrates the potential of chloropyridazine derivatives in industrial applications, particularly in protecting metal surfaces from corrosion (Olasunkanmi, Mashuga, & Ebenso, 2018).
Safety And Hazards
特性
IUPAC Name |
3-chloro-4-(chloromethyl)-5,6-dimethylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c1-4-5(2)10-11-7(9)6(4)3-8/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZVGQKKMUJHKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=C1CCl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



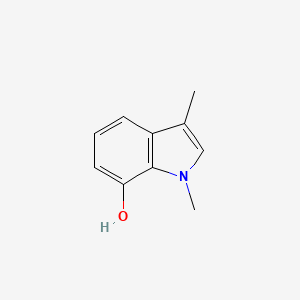
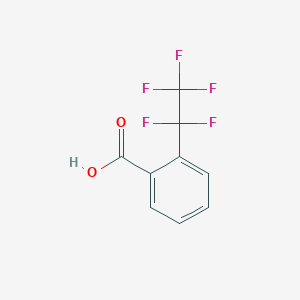

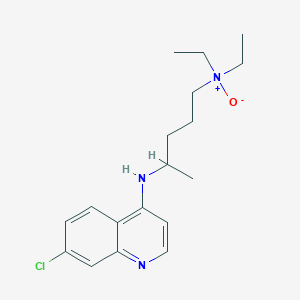

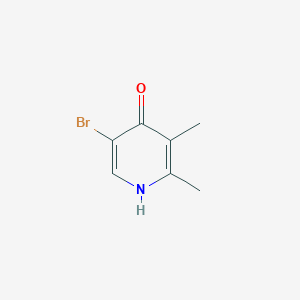
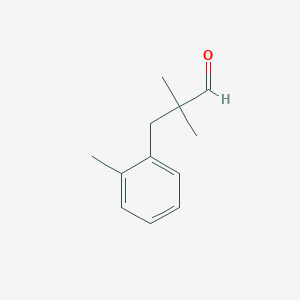
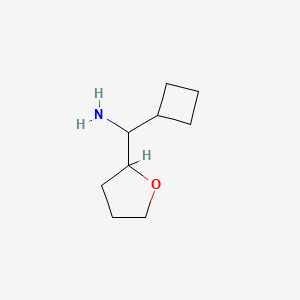
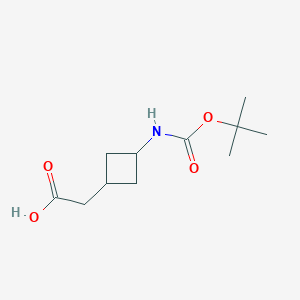
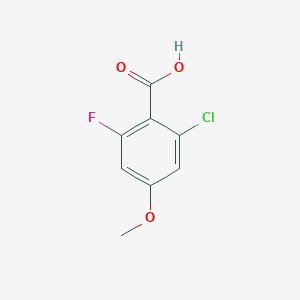
![2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline](/img/structure/B1457698.png)
